molecular formula C7H6N2O3 B012311 2-Amino-4-nitrobenzaldehyde CAS No. 109466-84-4

2-Amino-4-nitrobenzaldehyde

Cat. No.: B012311
CAS No.: 109466-84-4
M. Wt: 166.13 g/mol
InChI Key: DKVANZONLCMNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-nitrobenzaldehyde (CAS: 109466-84-4) is an aromatic aldehyde with the molecular formula C₇H₆N₂O₃ and a molecular weight of 166.13 g/mol . It features both an amino (-NH₂) and a nitro (-NO₂) group on the benzene ring, along with an aldehyde (-CHO) functional group. Key physical properties include a density of 1.4±0.1 g/cm³, a boiling point of 395.0±32.0°C at 760 mmHg, and a flash point of 192.7±25.1°C . The compound is sparingly soluble in aqueous solutions but dissolves in organic solvents such as DMSO, requiring storage at 2–8°C in the dark to prevent degradation .

This compound is primarily used in research for synthesizing heterocyclic compounds, pharmaceuticals, and bioactive molecules. Its structural motifs are critical in studies of enzyme inhibition, antimicrobial agents, and fluorescence-based assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-amino-benzaldehyde. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
2-Amino-4-nitrobenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the synthesis of azo dyes and other functionalized aromatic compounds. The compound's reactivity allows it to participate in electrophilic substitution reactions, making it valuable for creating complex molecular architectures.

Synthesis of Azo Dyes
Recent studies have highlighted the synthesis of novel reactive azo-dyes using this compound. These dyes exhibit significant potential for applications in dye-sensitized solar cells (DSSCs). The synthesized dyes demonstrated high absorption properties and efficient electron injection capabilities, making them suitable for photovoltaic applications .

Dye HOMO (E_H) LUMO (E_L) ΔG inject (eV)
Dye A-5.63-2.48> 0.2
Dye B-5.60-2.50> 0.2
Dye C-5.65-2.52> 0.2
Dye D-5.62-2.49> 0.2

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
this compound has been employed as a stationary phase in HPLC due to its fluorescent properties. This application enhances the detection sensitivity of analytes during chromatographic separation, making it a useful tool for analytical chemists .

Materials Science

Fluorescent Materials
The compound exhibits fluorescence, which has led to its exploration in the development of fluorescent materials for various applications, including sensors and imaging agents. Its ability to absorb and emit light makes it suitable for incorporation into polymers and coatings that require luminescent properties.

Case Studies

Case Study: Synthesis of Azo-Dyes for DSSCs
A recent experimental study focused on synthesizing four novel azo-dyes from this compound and evaluating their photovoltaic properties. The study utilized density functional theory (DFT) to analyze the electronic structure and efficiency of these dyes in DSSCs, demonstrating their potential for renewable energy applications .

Case Study: HPLC Applications
Another study investigated the use of this compound as a stationary phase in HPLC systems, revealing improved resolution and sensitivity for various organic compounds compared to traditional stationary phases .

Mechanism of Action

The mechanism of action of 2-Amino-4-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The amino group allows for the formation of Schiff bases with aldehydes and ketones, which can modulate enzyme activity and cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

2-Amino-4-nitrobenzaldehyde vs. 4-Nitrobenzylamine

  • Structural Differences: 4-Nitrobenzylamine (C₇H₈N₂O₂) lacks the aldehyde group but retains the nitro group. The amino group is attached to a benzyl carbon instead of the aromatic ring .
  • Reactivity: The aldehyde group in this compound makes it more reactive in nucleophilic addition reactions compared to the amine-terminated 4-nitrobenzylamine.
  • Applications: 4-Nitrobenzylamine is often used as a substrate in enzyme assays, whereas this compound is employed in synthetic organic chemistry for constructing imine linkages .

This compound vs. 2-Amino-4-methylbenzamide

  • Functional Groups: 2-Amino-4-methylbenzamide (C₈H₁₀N₂O) replaces the aldehyde with an amide (-CONH₂) and adds a methyl (-CH₃) group .
  • Solubility : The amide group enhances water solubility compared to the aldehyde, which is more lipophilic.
  • Biological Activity : The amide derivative shows higher stability in physiological conditions, making it a candidate for drug design, while the aldehyde is prone to oxidation .

This compound vs. 2,4-Dinitrobenzaldehyde

  • Substituents: 2,4-Dinitrobenzaldehyde (C₇H₄N₂O₅) has two nitro groups instead of one nitro and one amino group.
  • Electron Effects: The dual nitro groups in 2,4-dinitrobenzaldehyde create a stronger electron-withdrawing effect, reducing aromatic ring reactivity in electrophilic substitutions compared to this compound .
  • Applications: 2,4-Dinitrobenzaldehyde is used in explosives and dye synthesis, whereas the amino-nitro combination in this compound is leveraged for photochemical studies .

Physical and Chemical Properties Comparison

Property This compound 4-Nitrobenzylamine 2-Amino-4-methylbenzamide 2,4-Dinitrobenzaldehyde
Molecular Weight (g/mol) 166.13 168.15 150.18 196.12
Boiling Point (°C) 395.0±32.0 285–287 Not reported 315 (decomposes)
Solubility Sparingly soluble in water Soluble in ethanol Soluble in DMSO, methanol Insoluble in water
Key Functional Groups -CHO, -NO₂, -NH₂ -NH₂, -NO₂ -CONH₂, -CH₃ -CHO, 2×-NO₂

Biological Activity

2-Amino-4-nitrobenzaldehyde is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is an aromatic aldehyde characterized by the presence of an amino group and a nitro group on the benzene ring. Its chemical structure can be represented as follows:

C7H6N2O3\text{C}_7\text{H}_6\text{N}_2\text{O}_3

This compound exhibits properties that make it a candidate for various biological applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. A study assessing its efficacy against various bacterial strains revealed the following Minimum Inhibitory Concentrations (MIC):

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antibacterial agents in response to rising antibiotic resistance.

2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study reported its effects on oral squamous cell carcinoma (OSCC) with an IC50 value of 446.68 µg/mL against TSCCF cells. The compound induced apoptosis as evidenced by DAPI staining, which showed significant nuclear fragmentation in treated cells compared to untreated controls.

Case Study: Apoptotic Induction

In vitro assays demonstrated that treatment with this compound led to:

  • Increased Apoptosis : The percentage of apoptotic cells increased significantly at higher concentrations.
  • Cell Viability Reduction : TSCCF cell viability decreased markedly, while normal human gingival fibroblasts (NHGF) exhibited less sensitivity.

This differential effect underscores the potential of this compound as a selective anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Studies have shown that modifications to the nitro and amino groups can enhance or diminish its biological efficacy. For instance, increasing lipophilicity often correlates with improved antimicrobial activity, while steric hindrance can reduce cytotoxic effects against non-cancerous cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-4-nitrobenzaldehyde, and what mechanistic considerations guide these methods?

  • Answer : The compound is typically synthesized via nitration of substituted benzaldehydes or reductive amination of nitro precursors. For example, nitration of 2-aminobenzaldehyde under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Alternatively, condensation reactions involving aldehydes and nitro-substituted amines are common, with careful pH control to avoid over-oxidation. Solvent choice (e.g., acetone or ethyl acetate) and catalysts (e.g., K₂CO₃ for nucleophilic substitution) are critical for yield optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR identifies aromatic proton environments and nitro/amino group electronic effects (e.g., deshielding of adjacent protons).
  • IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~3350 cm⁻¹ (NH₂ stretch) confirm functional groups.
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding). SHELXL/SHELXS software is widely used for refinement .

Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Melting Point103–106°C (varies with purity)
log P (n-octanol/water)~0.767 (predicts moderate hydrophobicity)
UV-Vis λmax~310 nm (nitroaromatic π→π* transition)

Table 2. Recommended Analytical Techniques

TechniqueApplicationKey Parameters
HPLC-PDAPurity assessmentC18 column, MeOH/H₂O gradient
X-ray DiffractionCrystal structure determinationSHELXL refinement
DFT ModelingReaction pathway predictionB3LYP/6-31G(d) basis set

Properties

IUPAC Name

2-amino-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVANZONLCMNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-4-nitrobenzaldehyde
2-Amino-4-nitrobenzaldehyde
2-Amino-4-nitrobenzaldehyde
2-Amino-4-nitrobenzaldehyde
2-Amino-4-nitrobenzaldehyde
2-Amino-4-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.